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molecular formula C9H12N2O2 B1509728 Methyl 3,5,6-trimethylpyrazine-2-carboxylate

Methyl 3,5,6-trimethylpyrazine-2-carboxylate

Cat. No. B1509728
M. Wt: 180.2 g/mol
InChI Key: KKAPAZGSBHLPDS-UHFFFAOYSA-N
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Patent
US08969376B2

Procedure details

To a solution of 3,5,6-trimethylpyrazine-2-carboxylate (5.38 g, 30.0 mmol) in methanol (90 mL) was added thionyl chloride (3.70 mL, 51.0 mmol) was added at 0° C. After being stirred at room temperature overnight, the reaction mixture was poured into saturated aqueous sodium bicarbonate. The mixture was extracted with ethyl acetate and the organic layer was washed with water and saturated brine, dried over sodium sulfate, filtrated and concentrated in vacuo to give methyl 3,5,6-trimethylpyrazine-2-carboxylate. MS (APCI): m/z 181 (M+H).
Name
3,5,6-trimethylpyrazine-2-carboxylate
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:10]([O-:12])=[O:11])=[N:4][C:5]([CH3:9])=[C:6]([CH3:8])[N:7]=1.S(Cl)(Cl)=O.[C:17](=O)(O)[O-].[Na+]>CO>[CH3:1][C:2]1[C:3]([C:10]([O:12][CH3:17])=[O:11])=[N:4][C:5]([CH3:9])=[C:6]([CH3:8])[N:7]=1 |f:2.3|

Inputs

Step One
Name
3,5,6-trimethylpyrazine-2-carboxylate
Quantity
5.38 g
Type
reactant
Smiles
CC=1C(=NC(=C(N1)C)C)C(=O)[O-]
Name
Quantity
3.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C(=NC(=C(N1)C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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